molecular formula C23H23N5O3 B2795096 N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034607-19-5

N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2795096
CAS RN: 2034607-19-5
M. Wt: 417.469
InChI Key: NSTKRVGOBVGAEO-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a pivotal area of study, with applications ranging from pharmaceuticals to materials science. The synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-yl-methylidene) derivatives demonstrates the versatility of furan compounds in generating diverse heterocycles. These compounds are synthesized through reactions involving key intermediates like thiosemicarbazides, which undergo cyclization to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activities

The exploration of heterocyclic compounds for biological activities is another significant application. For example, chalcone-based heterocyclic compounds exhibit notable pharmacological activities, including antimicrobial and anticancer properties. The synthesis of pyridine, thioamide, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives from chalcone analogs underscores the potential of these compounds in therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems through the manipulation of furan and pyrazole moieties highlights the creativity in heterocyclic chemistry. Transformations under acidic conditions and intramolecular cyclization strategies have led to the development of new fused heterocyclic systems, including derivatives of pyrrolo[1,2-a][1,4]diazocine, showcasing the potential for generating compounds with unique structural and functional attributes (Stroganova, Vasilin, & Krapivin, 2016).

properties

IUPAC Name

N-cyclopentyl-5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(20-16-22(31-26-20)21-6-3-15-30-21)28(18-4-1-2-5-18)14-13-27-12-9-19(25-27)17-7-10-24-11-8-17/h3,6-12,15-16,18H,1-2,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTKRVGOBVGAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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